molecular formula C4H3F4NO B3057240 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile CAS No. 77946-88-4

2,2,3,3-Tetrafluoro-3-methoxypropanenitrile

Cat. No. B3057240
CAS RN: 77946-88-4
M. Wt: 157.07 g/mol
InChI Key: SXBSWDLUWUWJMO-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-methoxypropanenitrile, also known as TMFPN, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is highly soluble in water. TMFPN is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Use in Electrolytes for Lithium-Ion Batteries

2,2,3,3-Tetrafluoro-3-methoxypropanenitrile has been studied for its potential application in lithium-ion batteries. It's used as part of new mixtures with 3-(2-methoxyethoxy)propanenitrile and fluoroethylene carbonate to create safe electrolytes. These electrolytes exhibit high safety, improved wettability to separator and electrodes, and better rate and cycle performances compared to conventional electrolytes, indicating great potential for practical application in lithium-ion batteries (Liu et al., 2016).

Wastewater Treatment

The compound has been involved in research for the treatment of wastewater, particularly in the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP) using advanced oxidation processes. A three-phase fluidized bed reactor (3P-FBR) has been designed for this purpose, integrating photooxidation (UV/H2O2) and adsorption processes, showcasing efficient mineralization and defluorinization of TFP wastewater (Shih et al., 2013).

Catalysis

This compound derivatives have been synthesized and used to modify ruthenium complexes, significantly affecting their catalytic activity in ring-closing metathesis (RCM) reactions. The altered steric hindrance around the catalytic centre and the acidity of the modifying acids were observed to influence the activity of the complexes in forming various types of double bonds, demonstrating the potential for tailored catalytic activities (Lipovská et al., 2016).

Electrochemical Applications

A study explored the use of this compound in creating a functional electrocatalytic reactor (ECR) to achieve high selectivity production of sodium 2,2,3,3-tetrafluoropropionate from 2,2,3,3-tetrafluoro-1-propanol. The study highlights the potential of this compound in enhancing the production of high value-added chemicals through the optimization of various operational parameters (Wang et al., 2014).

Safety and Hazards

2,2,3,3-Tetrafluoro-3-methoxypropanenitrile is considered hazardous. It is flammable, causes serious eye irritation, and is toxic if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4NO/c1-10-4(7,8)3(5,6)2-9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBSWDLUWUWJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C#N)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608333
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77946-88-4
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 52.5 g (0.30 mol) of the amide from Part A in 200 ml of diglyme was stirred at -10° while 47.5 g (0.60 mol) of pyridine and then 63.0 g (0.30 mol) of trifluoroacetic anhydride were added. The cooling bath was removed, and the mixture was stirred at about 25° for 2 h. Evaporation of volatiles to 40° (4.5 mm) gave 42.7 g of crude product, which was distilled to afford 36.5 g (77%) of 3-methoxytetrafluoropropionitrile, b.p. 53°. IR (neat): 3.36 and 3.48 (sat'd CH), 4.42 (CN), 8-10μ (CF, C--O). NMR: 1H 3.78 ppm (s, OCH3): 19F -93.2 (t, JFF 6.3 Hz, 2F, CH2) and -108.8 ppm (t, JFF 6.3 Hz, 2F, CF2). Elemental analysis was consistent with the formula C4H3F4NO. ##STR54##
Name
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile
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Reactant of Route 6
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